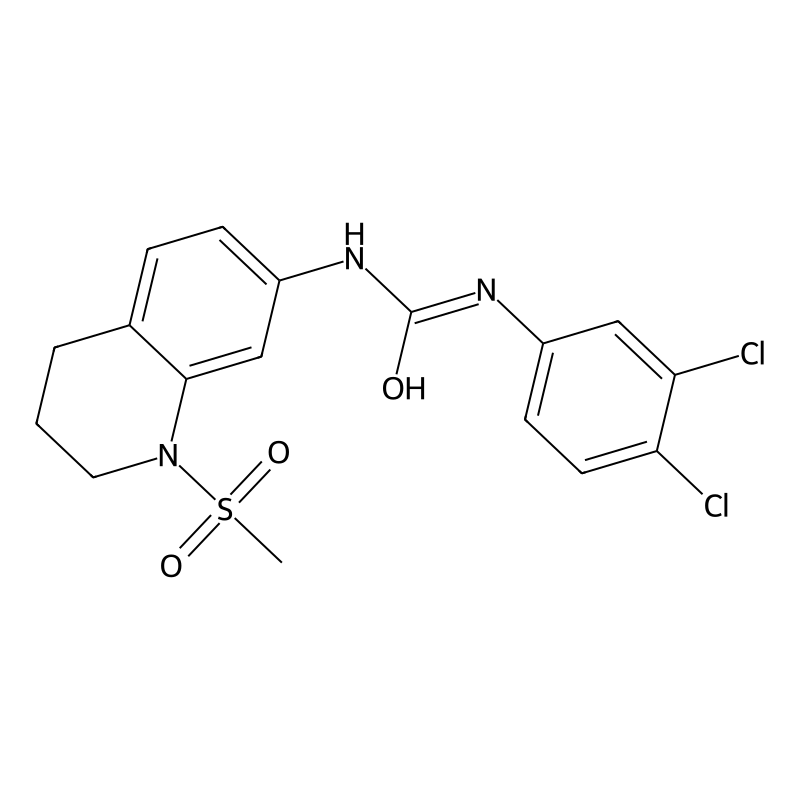

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group and a methylsulfonyl group attached to a tetrahydroquinoline derivative through a urea linkage. The molecular formula for this compound is C16H18Cl2N2O2S, and it has garnered attention in medicinal chemistry due to its potential biological activities.

Enzyme Inhibition:

For instance, a 2017 patent describes a series of benzenesulfonyl-asymmetric ureas with inhibitory activity against various enzymes, including kinases and proteases. While 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is not explicitly mentioned in the patent, the presence of a similar urea moiety and aromatic groups suggests it could be explored for similar inhibitory properties.

Medicinal Chemistry:

The compound 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can be a valuable tool in medicinal chemistry research due to its potential for lead optimization and development of novel therapeutic agents.

By modifying different functional groups within the molecule, researchers can investigate the impact on specific biological activities. This approach can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties [].

- Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction: The dichlorophenyl group can be reduced to yield corresponding phenyl derivatives.

- Substitution: Chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has shown promise in biological studies, particularly as a gamma secretase modulator. Gamma secretase is an enzyme complex involved in the cleavage of amyloid precursor protein, which is crucial in the pathogenesis of Alzheimer's disease. By modulating this enzyme's activity, the compound may influence amyloid-beta production and aggregation, thereby offering potential therapeutic benefits against neurodegenerative diseases .

The synthesis of this compound typically involves several key steps:

- Formation of Dichlorophenyl Intermediate: Starting from 3,4-dichloroaniline, a reaction with phosgene yields 3,4-dichlorophenyl isocyanate.

- Synthesis of Tetrahydroquinoline Derivative: This involves cyclization reactions starting from suitable precursors to form the tetrahydroquinoline structure.

- Coupling Reaction: The final step involves reacting 3,4-dichlorophenyl isocyanate with the tetrahydroquinoline derivative in the presence of a base to produce the desired urea compound.

This compound has potential applications in pharmaceutical development due to its biological activity as a gamma secretase modulator. It may be useful in treating conditions related to Alzheimer's disease and other neurodegenerative disorders. Furthermore, its unique structure allows for exploration in drug design and development within medicinal chemistry .

Interaction studies have indicated that 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea interacts with specific proteins and enzymes involved in cellular signaling pathways. These interactions may lead to alterations in cellular processes such as apoptosis and neuroinflammation, which are critical in neurodegenerative diseases .

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea:

- 1-(3,4-Dichlorophenyl)-3-(8-azabicyclo[3.2.1]octan-3-yl)urea: This compound lacks the methylsulfonyl group but retains the dichlorophenyl and urea structure.

- 1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

The uniqueness of 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea lies in its combination of both the dichlorophenyl and methylsulfonyl groups along with the tetrahydroquinoline structure. This specific arrangement confers distinct chemical and biological properties that may enhance its efficacy as a therapeutic agent compared to similar compounds.